trimethylthiophene-3-carboxylic acid
Description
Trimethylthiophene-3-carboxylic acid is a thiophene derivative characterized by a five-membered aromatic ring containing sulfur, with three methyl groups and a carboxylic acid substituent at the 3-position. Thiophene derivatives are widely studied for their electronic properties, pharmaceutical applications, and roles in organic synthesis .
Properties
CAS No. |
123450-49-7 |
|---|---|
Molecular Formula |
C8H10O2S |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethylthiophene-3-carboxylic acid can be achieved through various methods. Another method includes the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale adaptations of laboratory methods. For example, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is commonly used to produce aminothiophene derivatives . These methods are scaled up to meet industrial demands, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Trimethylthiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiophene derivatives .
Scientific Research Applications
Trimethylthiophene-3-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of trimethylthiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares trimethylthiophene-3-carboxylic acid (inferred from structural analogs) with key related compounds:
Electronic and Reactivity Differences
- Electronic Effects: Methyl groups in this compound enhance electron density at the thiophene ring, improving π-conjugation for optoelectronic applications . In contrast, amino groups in methyl-3-amino-4-methylthiophen-2-carboxylate introduce electron-donating effects, altering reactivity in nucleophilic substitutions .
- Ring Saturation : Tetrahydro-thiophene-3-carboxylic acid (saturated ring) exhibits reduced aromaticity, making it less stable under oxidative conditions compared to aromatic analogs .
- Functional Group Positioning: Carboxylic acid at the 3-position (vs. 2-position in methyl-3-amino derivatives) significantly impacts intermolecular interactions, such as hydrogen bonding in crystal structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
